In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile
In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile
CAS Number: 222978-02-1
This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and its role in synthetic applications, particularly in the context of medicinal chemistry.
Chemical and Physical Properties
2-Fluoro-4-(hydroxymethyl)benzonitrile is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 222978-02-1 | [1] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 66-68 °C | |
| Storage Temperature | Room Temperature, Sealed in dry |
Spectroscopic Data
The structural characterization of 2-Fluoro-4-(hydroxymethyl)benzonitrile is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H) | [1] |
| Mass Spectrometry | Predicted [M+H]⁺: 152.05061 | |
| ¹³C NMR | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2][3] | |
| Infrared (IR) | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile from 2-fluoro-4-vinylbenzonitrile is outlined below.
Reaction: Ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.
Materials:
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2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)
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Dichloromethane (CH₂Cl₂)
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Methanol (5 mL)
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Ozone (O₃)
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Argon (Ar)
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Sodium borohydride (NaBH₄) (0.67 g, 0.018 mol)
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2M Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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A mixed solution of CH₂Cl₂ and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.
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Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]
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Argon is subsequently passed through the reaction mixture to remove any unreacted ozone.[1]
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Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture.[1]
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The cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]
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The solvent is removed by evaporation.
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2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.
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The combined organic phases are dried with anhydrous Na₂SO₄, and the solvent is evaporated.
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The crude product is purified by crystallization to yield 2-fluoro-4-(hydroxymethyl)benzonitrile (1.1 g, 81% yield).[1]
Workflow Diagram:
Role in Drug Discovery and Development
Fluorinated organic compounds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzonitrile derivatives, in particular, are key intermediates in the synthesis of various pharmaceuticals.
While direct applications of 2-Fluoro-4-(hydroxymethyl)benzonitrile in the synthesis of approved drugs are not prominently documented in the searched literature, its structural motifs are highly relevant. For instance, the closely related compound, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. The hydroxymethyl group of the title compound can be readily oxidized to an aldehyde, suggesting its potential as a precursor for similar pharmacologically active molecules.
Potential Synthetic Utility in Medicinal Chemistry: The presence of three reactive sites—the nitrile, the hydroxymethyl group, and the aromatic ring activated by the fluorine atom—makes 2-Fluoro-4-(hydroxymethyl)benzonitrile a versatile scaffold for chemical modifications.
Safety Information
A specific Safety Data Sheet (SDS) for 2-Fluoro-4-(hydroxymethyl)benzonitrile was not found in the searched results. However, based on the hazard information for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, the following hazards should be considered. It is strongly recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.
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Potential Hazards:
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Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust.
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Wash skin thoroughly after handling.
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Avoid release to the environment.
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Conclusion
2-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its versatile functional groups allow for a range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic and medicinal chemistry programs. Further research into its applications is warranted to fully explore its synthetic utility.
